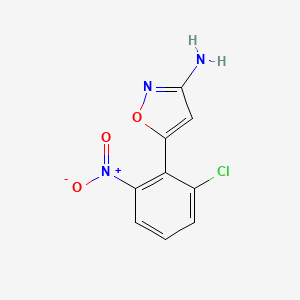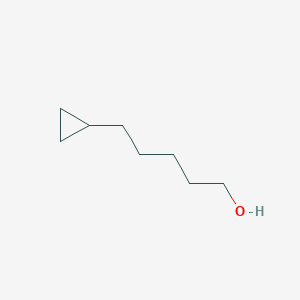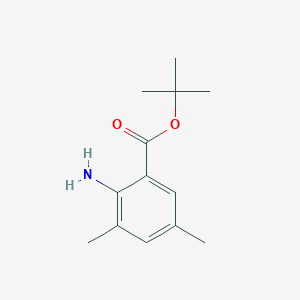
Tert-butyl 2-amino-3,5-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-3,5-dimethylbenzoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with amino and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3,5-dimethylbenzoate typically involves the esterification of 2-amino-3,5-dimethylbenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
2-amino-3,5-dimethylbenzoic acid+tert-butyl alcoholH2SO4tert-butyl 2-amino-3,5-dimethylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-amino-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3,5-dimethylbenzoate
- 2-amino-3,5-dimethylbenzoic acid
- Tert-butyl 2-amino-4,6-dimethylbenzoate
Uniqueness
Tert-butyl 2-amino-3,5-dimethylbenzoate is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3,5-dimethylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-8-6-9(2)11(14)10(7-8)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3 |
InChI-Schlüssel |
QUWOWXPXMGICKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(=O)OC(C)(C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


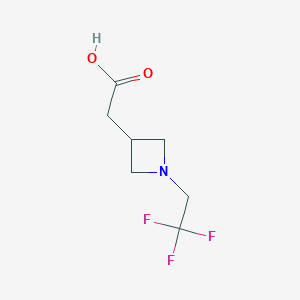
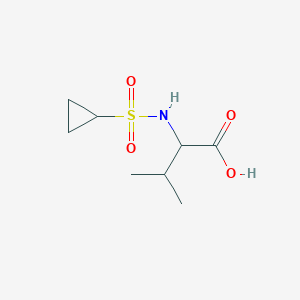


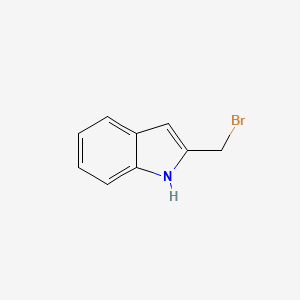
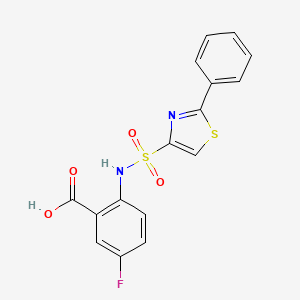
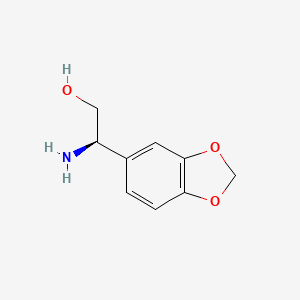
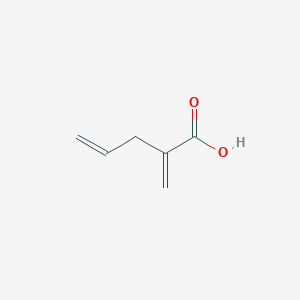
![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
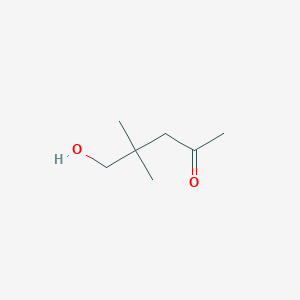
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
